N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
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Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C14H11ClF3N3O2S and its molecular weight is 377.77. The purity is usually 95%.
BenchChem offers high-quality N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
- Research has analyzed the crystal structures of related compounds, highlighting their folded conformation and intramolecular hydrogen bond stabilizing this conformation (Subasri et al., 2016).
Inhibitors of Gene Expression
- Investigations into the structure-activity relationship of similar compounds reveal their potential as inhibitors of NF-kappaB and AP-1 transcription factors. These studies focus on modifications to improve potential oral bioavailability (Palanki et al., 2000).
Vibrational Spectroscopy and Quantum Computational Approach
- Vibrational spectroscopic signatures of the compound and its derivatives have been characterized to understand their molecular structure and interactions. This includes the analysis of intramolecular and intermolecular hydrogen bonds (Jenepha Mary et al., 2022).
Antiviral Potency and Drug Likeness
- The antiviral potency and drug likeness of similar molecules have been studied, including their interaction with SARS-CoV-2 protein. These studies also involve analyzing the compound's pharmacokinetic properties (Mary et al., 2020).
Dual Inhibitor Potential
- Compounds related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide have been synthesized and evaluated for their potential as dual thymidylate synthase and dihydrofolate reductase inhibitors (Gangjee et al., 2008).
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2S/c1-7-4-12(21-13(23)19-7)24-6-11(22)20-10-5-8(14(16,17)18)2-3-9(10)15/h2-5H,6H2,1H3,(H,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAXCNKRZDKQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.